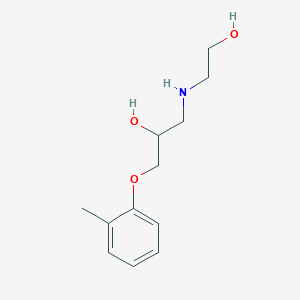

1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol is a member of the 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols family, which includes various molecules with potential pharmacological properties. These compounds are characterized by an aryloxy group and an amidoalkylamino group attached to a propan-2-ol backbone. The specific structure of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol suggests it may have biological activity similar to other compounds in this class, which have been studied for their adrenergic blocking capabilities .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols have been synthesized, where the aryl moiety is heterocyclic or the amidic group is substituted by a heterocyclic moiety . These compounds have shown significant potency when tested in animal models, suggesting a robust synthetic approach that could potentially be applied to the synthesis of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol.

Molecular Structure Analysis

The molecular structure of compounds in this class plays a crucial role in their biological activity. The presence of heterocyclic moieties and specific substituents on the side chain can influence their cardioselectivity and potency as beta-blockers. The detailed structure-activity relationships are crucial for understanding the efficacy of these compounds and can guide the development of new therapeutic agents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are essential for tailoring their biological properties. The synthesis process often involves multiple steps, including the formation of the aryloxy and amidoalkylamino groups. The reactivity of these functional groups can also influence the pharmacokinetics and pharmacodynamics of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol, such as solubility, stability, and melting point, are important for its potential use as a pharmaceutical agent. These properties can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties is essential for the development of dosage forms and for predicting the compound's behavior in biological systems .

Mécanisme D'action

Target of Action

Similar compounds have been found to targetGlycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose, and its inhibition can have significant effects on energy metabolism.

Mode of Action

Compounds with similar structures have been found to interact with their targets and cause changes in cellular processes . For instance, some indole derivatives, which share structural similarities with the compound , have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Propriétés

IUPAC Name |

1-(2-hydroxyethylamino)-3-(2-methylphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-10-4-2-3-5-12(10)16-9-11(15)8-13-6-7-14/h2-5,11,13-15H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQJPIYJQWDWIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CNCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389648 |

Source

|

| Record name | 1-(2-Hydroxy-ethylamino)-3-o-tolyloxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol | |

CAS RN |

89225-43-4 |

Source

|

| Record name | 1-(2-Hydroxy-ethylamino)-3-o-tolyloxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1305384.png)

![3-[(Furan-2-carbonyl)-amino]-3-(4-methoxy-phenyl)-propionic acid](/img/structure/B1305391.png)

![[2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid](/img/structure/B1305419.png)